molecular formula C12H17NO2 B1279876 (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol CAS No. 253129-03-2

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol

Cat. No.: B1279876
CAS No.: 253129-03-2
M. Wt: 207.27 g/mol
InChI Key: XQYUBSUGHRDQSN-NEPJUHHUSA-N
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Description

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxyl group, and a benzyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol typically involves asymmetric 1,3-dipolar cycloaddition reactions. One common method includes the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . This reaction proceeds without the need for chromatography, and subsequent reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation yields the desired product.

Industrial Production Methods

For large-scale production, the synthesis can be optimized to increase yield and reduce by-products. Industrial methods often involve the use of sodium hydroxide as an alkali and methanol as a solvent . The process is designed to be simple and convenient, making it suitable for both small-scale laboratory preparation and large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones or aldehydes, while reduction can produce various alcohol derivatives.

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for certain diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Properties

IUPAC Name

(3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-11-7-13(8-12(11)15)6-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYUBSUGHRDQSN-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468880
Record name (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253129-03-2
Record name (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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